5-Chloropentanal
Overview
Description
5-Chloropentanal is an organic compound with the chemical formula C5H9ClO . It is a colorless liquid with a special pungent odor . It is mainly used for the synthesis of bioactive molecules and pharmaceutical intermediates .
Molecular Structure Analysis
The molecular formula of 5-Chloropentanal is C5H9ClO . Its average mass is 120.577 Da and its monoisotopic mass is 120.034195 Da . The InChI code for 5-Chloropentanal is 1S/C5H9ClO/c6-4-2-1-3-5-7/h5H,1-4H2 .Physical And Chemical Properties Analysis
5-Chloropentanal has a molecular weight of 120.58 . It is a liquid at room temperature . It is stored in a freezer under -20°C . The density of 5-Chloropentanal is 1.006 . Its boiling point and other physical properties are not specified in the available resources.Scientific Research Applications
Asymmetric Synthesis
- Application in Asymmetric Synthesis : 5-Chloropentanal has been utilized in the asymmetric synthesis of (-)-1-hydroxyquinolizidinone, a compound that serves as a key intermediate in the syntheses of (-)-homopumilotoxin 223G and (-)-epiquinamide. This synthesis was achieved through a seven-step process, starting from readily available 5-chloropentanal, highlighting its importance in complex organic syntheses (Voituriez et al., 2007).
Role in Pharmacology and Food Science
- Pharmacological and Food Science Research : Research on Chlorogenic acids (CGAs), which include compounds related to 5-Chloropentanal, has demonstrated significant health benefits. Studies indicate an inverse correlation between consumption of certain CGAs and the risk of metabolic syndromes and chronic diseases. CGAs like Chlorogenic acid (5-O-caffeoylquinic acid) have shown neuroprotective, cardiovascular protective, gastrointestinal protective, renoprotective, hepatoprotective, and anticarcinogenic effects. This comprehensive review of CGAs, including those related to 5-Chloropentanal, provides insights into their beneficial properties and mechanisms of action (Lu et al., 2020).
Neuroprotection Research
- Investigation in Neuroprotection : A study on Chlorogenic acid (5-CQA), which is closely related to 5-Chloropentanal, aimed to explore its ability to pass through the blood-brain barrier and its distribution in rat brain for potential neuroprotective effects. The research used UHPLC–MS/MS method to determine the distribution of 5-CQA in the rat brain and its potential as a treatment for nervous system-related diseases. This study contributes to understanding the potential neuroprotective applications of compounds related to 5-Chloropentanal (Bai et al., 2023).
Electrosynthesis Research
- Electrosynthesis Applications : The electroreduction of methyl 5-nitro-4-oxopentanate, closely related to 5-Chloropentanal, was explored for the production of 5-amino-4-oxopentanoic acid hydrochloride. This study provided insights into the yield and quality of the product under various conditions, highlighting the potential of electrosynthesis in the generation of compounds derived from 5-Chloropentanal (Konarev et al., 2007).
Safety And Hazards
5-Chloropentanal is classified as a dangerous substance . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this substance . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
5-chloropentanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c6-4-2-1-3-5-7/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLHWEDEIKEQDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349105 | |
Record name | 5-chloropentanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloropentanal | |
CAS RN |
20074-80-0 | |
Record name | 5-Chloropentanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20074-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-chloropentanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloropentanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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